molecular formula C17H18N6 B6475183 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2640865-74-1

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6475183
CAS No.: 2640865-74-1
M. Wt: 306.4 g/mol
InChI Key: GTSRXBOPVWKQJM-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core substituted with a methyl group and a pyrimidinyl-piperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Mechanism of Action

Target of Action

Similar compounds, such as imatinib, are known to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

Based on the mechanism of similar compounds, it can be inferred that it might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds like imatinib are known to affect the pi3k/akt signaling pathway , which is often deregulated in various types of tumors. The inhibition of this pathway can lead to decreased cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Substitution Reactions: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Introduction of the Pyrimidinyl-Piperazine Moiety: This step involves the nucleophilic substitution of the quinoxaline core with 4-(pyrimidin-4-yl)piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the pyrimidine ring or other reducible functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrido[2,3-d]pyrimidines: Compounds with similar structural motifs and biological activities.

    Quinoxaline derivatives: A broad class of compounds with diverse chemical and biological properties.

Uniqueness

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-13-17(21-15-5-3-2-4-14(15)20-13)23-10-8-22(9-11-23)16-6-7-18-12-19-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSRXBOPVWKQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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